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molecular formula C8H16O B1583909 1-Octen-4-ol CAS No. 40575-42-6

1-Octen-4-ol

Cat. No. B1583909
M. Wt: 128.21 g/mol
InChI Key: UZGCMRVEDHLBGY-UHFFFAOYSA-N
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Patent
US05175175

Procedure details

The Schiff Base of Ethyl Vanillin and Methyl Anthranilate
[Compound]
Name
Schiff Base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[CH:2][C:3]1[CH:12]=[CH:11][C:9]([OH:10])=[C:5](OCC)[CH:4]=1.[C:13](OC)(=O)C1C(=CC=CC=1)N>>[CH2:13]=[CH:4][CH2:5][CH:9]([OH:10])[CH2:11][CH2:12][CH2:3][CH3:2]

Inputs

Step One
Name
Schiff Base
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC1=CC(OCC)=C(O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C=CCC(CCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05175175

Procedure details

The Schiff Base of Ethyl Vanillin and Methyl Anthranilate
[Compound]
Name
Schiff Base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[CH:2][C:3]1[CH:12]=[CH:11][C:9]([OH:10])=[C:5](OCC)[CH:4]=1.[C:13](OC)(=O)C1C(=CC=CC=1)N>>[CH2:13]=[CH:4][CH2:5][CH:9]([OH:10])[CH2:11][CH2:12][CH2:3][CH3:2]

Inputs

Step One
Name
Schiff Base
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC1=CC(OCC)=C(O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C=CCC(CCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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